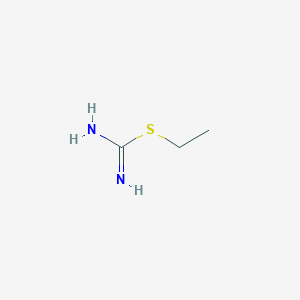

s-Ethylisothiourea

Description

Properties

IUPAC Name |

ethyl carbamimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2S/c1-2-6-3(4)5/h2H2,1H3,(H3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFIZBHJTOHUOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1071-37-0 (mono-hydrobromide) | |

| Record name | Etiron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50183973 | |

| Record name | Etiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2986-20-1 | |

| Record name | S-Ethylisothiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2986-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etiron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002986201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Ethylisothiourea | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02234 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etiron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-ETHYLISOTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/236P47H4VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

S-Ethylisothiourea: A Technical Guide to its Biological Activity and Pathway Modulation

Executive Summary

S-Ethylisothiourea (SET), a small molecule belonging to the S-alkylisothiourea class, has garnered significant attention within the scientific community for its potent biological activity. This technical guide provides an in-depth exploration of SET's mechanism of action, its profound effects on nitric oxide signaling pathways, and its application as a research tool in various disease models. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview grounded in established scientific literature. We will delve into the molecular interactions of SET, its quantifiable effects on enzyme kinetics, and the downstream cellular consequences of its activity. Furthermore, this guide will furnish detailed experimental protocols to empower researchers in their investigation of isothiourea-based compounds.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary and most well-characterized biological activity of S-Ethylisothiourea is its potent inhibition of nitric oxide synthase (NOS) isoforms.[1][2][3] Nitric oxide (NO), a critical signaling molecule, is synthesized from L-arginine by a family of three distinct NOS enzymes: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3). SET exerts its inhibitory effect by acting as a competitive inhibitor at the L-arginine binding site of these enzymes.[1] The structural similarity of the isothiourea moiety to the guanidino group of L-arginine allows it to occupy the active site, thereby preventing the binding of the natural substrate and subsequent NO synthesis.

The inhibitory potency of SET varies among the different NOS isoforms, and this selectivity is a crucial aspect of its utility in research. While some reports suggest a degree of selectivity, others indicate that SET and related compounds like S-isopropylisothiourea are potent inhibitors of both eNOS and iNOS with limited isoform selectivity.[1] Conversely, other isothiourea derivatives, such as S-methylisothiourea (SMT) and S-(2-aminoethyl)isothiourea (AETU), exhibit a more selective inhibition of iNOS.[1]

The inhibition of iNOS by S-substituted isothioureas, including SET, is dose-dependently reversed by the presence of excess L-arginine, further confirming the competitive nature of the inhibition.[1]

Structural Insights into NOS Inhibition

Structure-activity relationship (SAR) studies on S-substituted isothioureas have revealed key determinants for their inhibitory activity. The length of the S-alkyl chain plays a critical role; inhibitory potency against iNOS significantly decreases when the side chain exceeds two carbon atoms in length.[1] This suggests that the ethyl group of SET is optimal for fitting into a hydrophobic pocket within the enzyme's active site. Any substitution on the ethylene side chain of SET leads to a reduction in its inhibitory potency.[1]

Modulation of Biological Pathways

The biological effects of S-Ethylisothiourea are predominantly a direct consequence of its inhibition of nitric oxide synthesis. By attenuating NO production, SET can significantly impact a multitude of physiological and pathophysiological pathways.

The Nitric Oxide Signaling Pathway

Nitric oxide is a pleiotropic signaling molecule involved in a vast array of biological processes, including vasodilation, neurotransmission, and the immune response. The inhibition of NOS by SET directly interferes with these processes.

Diagram: Simplified Nitric Oxide Signaling Pathway and the Point of Inhibition by S-Ethylisothiourea

Caption: SET competitively inhibits NOS, blocking the conversion of L-Arginine to NO.

Downstream Consequences of NOS Inhibition

-

Cardiovascular System: By inhibiting eNOS, which is constitutively expressed in endothelial cells and produces NO to regulate vascular tone, SET can induce vasoconstriction and an increase in blood pressure.[1] This pressor effect has been observed in vivo.[1] In pathological conditions such as circulatory shock, where excessive NO production by iNOS contributes to hypotension, the inhibitory action of SET can be beneficial.[4]

-

Inflammation and Immune Response: iNOS is typically expressed in immune cells like macrophages in response to inflammatory stimuli such as lipopolysaccharide (LPS). The large amounts of NO produced by iNOS are involved in the host's defense mechanisms but can also contribute to tissue damage in chronic inflammation. SET's inhibition of iNOS makes it a valuable tool for studying inflammatory processes.[1] For instance, a low dose of S-ethylisothiourea has been shown to inhibit plasma extravasation induced by lipopolysaccharide in mice, indicating an anti-inflammatory effect on vascular permeability.[5] Furthermore, the related compound aminoethyl-isothiourea has been demonstrated to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, IL-6, and IL-8, in human whole blood stimulated with streptococcal cell wall components.[6] This suggests that the anti-inflammatory effects of isothioureas may extend beyond direct NOS inhibition to modulating cytokine signaling, although the precise mechanisms require further elucidation.

-

Potential Off-Target Effects and Alternative Pathways: While the primary mechanism of SET is well-established as NOS inhibition, it is crucial for researchers to consider potential off-target effects. Currently, there is a lack of comprehensive studies specifically investigating the off-target protein binding profile of S-ethylisothiourea. The observed reduction in pro-inflammatory cytokine production by a related isothiourea could be a downstream consequence of NOS inhibition, as NO can regulate the activity of transcription factors like NF-κB. However, a direct interaction with components of other signaling pathways, such as the MAP kinase pathway, cannot be entirely ruled out without further investigation. Researchers utilizing SET should include appropriate controls to validate that the observed effects are indeed mediated by NOS inhibition.

Quantitative Analysis of Biological Activity

The potency and selectivity of S-Ethylisothiourea have been quantified in various in vitro and in vivo systems. The following table summarizes key quantitative data from the literature.

| Parameter | NOS Isoform | Species | System | Value | Reference |

| Ki | iNOS | Human | Purified Enzyme | 19 nM | [3] |

| eNOS | Human | Purified Enzyme | 39 nM | [3] | |

| nNOS | Human | Purified Enzyme | 29 nM | [3] | |

| EC50 | iNOS | Murine | J774.2 Macrophages | 10 µM | [7] |

| iNOS | Murine | J774.2 Macrophages | 8-24 times lower than NG-methyl-L-arginine | [1] | |

| eNOS | Bovine | Aortic Endothelial Cell Homogenates | 4-6 times more potent than NG-methyl-L-arginine | [1] |

Note: Ki (inhibition constant) represents the concentration of the inhibitor required to produce half-maximum inhibition. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Pharmacokinetics and Toxicity Profile: A Knowledge Gap

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for its development and application. However, there is a notable lack of publicly available, detailed pharmacokinetic and toxicological data specifically for S-ethylisothiourea.

The reported poor cellular penetration of SET in some in vivo efficacy studies suggests that its physicochemical properties may limit its bioavailability.[3] This is a critical consideration for researchers designing in vivo experiments and for the potential therapeutic development of this compound. The absence of robust ADME and toxicity data for S-ethylisothiourea represents a significant knowledge gap that warrants further investigation.

Experimental Protocols

To facilitate further research into the biological activities of S-Ethylisothiourea, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Nitric Oxide Synthase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of S-Ethylisothiourea on NOS activity in cell lysates.

Materials:

-

Cell or tissue lysates containing NOS

-

S-Ethylisothiourea (or other inhibitors)

-

L-arginine (substrate)

-

NADPH

-

Reaction buffer (e.g., HEPES buffer, pH 7.4)

-

Greiss Reagent (for nitrite determination)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Cell Lysates: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to remove cellular debris. Determine the protein concentration of the supernatant.

-

Prepare Reagents: Prepare stock solutions of S-Ethylisothiourea, L-arginine, and NADPH in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Reaction buffer

-

Cell lysate (containing a known amount of protein)

-

Varying concentrations of S-Ethylisothiourea (or vehicle control)

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add L-arginine and NADPH to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction (e.g., by adding a stopping reagent or by placing on ice).

-

Nitrite Detection: Add Greiss Reagent to each well and incubate at room temperature for 10-15 minutes to allow for color development.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of NOS inhibition for each concentration of S-Ethylisothiourea compared to the vehicle control. Determine the IC50 value.

Diagram: Workflow for In Vitro NOS Inhibition Assay

Caption: A stepwise workflow for determining the in vitro inhibitory activity of SET on NOS.

In Vivo Model of Endotoxic Shock

This protocol outlines the induction of endotoxic shock in rodents to evaluate the in vivo efficacy of S-Ethylisothiourea.

Materials:

-

Rodents (e.g., rats or mice)

-

Lipopolysaccharide (LPS) from E. coli

-

S-Ethylisothiourea

-

Sterile saline

-

Anesthetic

-

Blood pressure monitoring equipment

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.

-

Anesthesia: Anesthetize the animals with an appropriate anesthetic agent.

-

Surgical Preparation (Optional): For continuous blood pressure monitoring, cannulate the carotid artery or femoral artery.

-

Induction of Shock: Administer a single intraperitoneal or intravenous injection of LPS at a pre-determined dose to induce endotoxic shock.

-

Treatment: At a specified time point after LPS administration, administer S-Ethylisothiourea (or vehicle control) via the desired route (e.g., intravenous, intraperitoneal).

-

Monitoring: Continuously monitor mean arterial pressure and heart rate. Survival rates can also be recorded over a longer period.

-

Data Collection and Analysis: Collect physiological data at regular intervals. Compare the effects of S-Ethylisothiourea treatment to the vehicle control group.

Assessment of Vascular Permeability

This protocol describes the use of the Miles assay with Evans blue dye to assess the effect of S-Ethylisothiourea on vascular permeability.

Materials:

-

Mice

-

S-Ethylisothiourea

-

Inflammatory agent (e.g., LPS or histamine)

-

Evans blue dye (sterile solution)

-

Formamide

-

Spectrophotometer

Procedure:

-

Animal Preparation: Administer S-Ethylisothiourea or vehicle control to the mice.

-

Induction of Inflammation: After a pre-determined time, inject the inflammatory agent intradermally or systemically.

-

Dye Injection: Inject a sterile solution of Evans blue dye intravenously.

-

Circulation Time: Allow the dye to circulate for a specific period (e.g., 30 minutes).

-

Tissue Collection: Euthanize the animals and collect the tissues of interest (e.g., skin, lungs).

-

Dye Extraction: Weigh the tissues and incubate them in formamide to extract the Evans blue dye.

-

Quantification: Centrifuge the samples and measure the absorbance of the supernatant at approximately 620 nm.

-

Data Analysis: Quantify the amount of extravasated dye per gram of tissue and compare the results between the treatment and control groups.

Conclusion and Future Directions

S-Ethylisothiourea is a potent, competitive inhibitor of nitric oxide synthases, making it an invaluable tool for investigating the multifaceted roles of nitric oxide in health and disease. Its ability to modulate cardiovascular and inflammatory pathways has been demonstrated in a variety of preclinical models. However, the full therapeutic potential of SET and other isothiourea derivatives is currently hampered by a significant lack of comprehensive pharmacokinetic and toxicological data.

Future research should prioritize the following areas:

-

Detailed ADME and Toxicology Studies: A thorough characterization of the absorption, distribution, metabolism, excretion, and toxicity profile of S-ethylisothiourea is essential for its safe and effective use in further preclinical and potential clinical studies.

-

Investigation of Off-Target Effects: Unbiased screening approaches could be employed to identify any potential off-target interactions of SET, which would provide a more complete understanding of its biological activity.

-

Development of Isoform-Selective Inhibitors: While some isothioureas show selectivity for iNOS, the development of highly selective inhibitors for each of the three NOS isoforms would provide more precise tools for dissecting their individual physiological and pathological roles.

-

Exploration of Novel Therapeutic Applications: Given its potent anti-inflammatory and cardiovascular effects, further investigation into the therapeutic potential of SET in a broader range of diseases, including autoimmune disorders and certain types of cancer, is warranted.

By addressing these knowledge gaps, the scientific community can fully harness the potential of S-Ethylisothiourea and related compounds as both powerful research tools and promising therapeutic agents.

References

- Muraki, T., Fujii, E., Okada, M., Horikawa, H., Irie, K., & Ohba, K. (1996). Effect of S-ethylisothiourea, a putative inhibitor of inducible nitric oxide synthase, on mouse skin vascular permeability. Japanese Journal of Pharmacology, 70(3), 269–271.

- Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(2), 510–516.

- Wang, J. E., Jørgensen, P. F., Almås, B., Ulvestad, E., Tønjum, T., & Halstensen, A. (2001). Aminoethyl-isothiourea inhibits leukocyte production of reactive oxygen species and proinflammatory cytokines induced by streptococcal cell wall components in human whole blood. Shock, 15(6), 455–460.

- Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(2), 510-516.

- Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British Journal of Pharmacology, 114(2), 510–516.

- Iversen, F., & Newsome, W. H. (1991). Ethylenethiourea: Metabolism, analysis and aspects of toxicity. Food additives and contaminants, 8(2), 215-227.

-

PubChem. (n.d.). S-Ethylisothiourea. National Center for Biotechnology Information. Retrieved from [Link]

- Ignarro, L. J., Buga, G. M., Wei, L. H., Bauer, P. M., Wu, G., & del Soldato, P. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric Oxide, 2(3), 155–164.

- Defense Technical Information Center. (2021). Toxicology Report No. S.0052729-18.

- Ruddick, J. A., Newsome, W. H., & Iverson, F. (1977). A comparison of the distribution, metabolism and excretion of ethylenethiourea in the pregnant mouse and rat.

- Defense Technical Information Center. (2021). Toxicology Report No. HEF-S.0059709.14-19.

-

PubChem. (n.d.). S-Ethylisothiuronium bromide. National Center for Biotechnology Information. Retrieved from [Link]

- Okada, M., Fujii, E., Muraki, T., & Horikawa, H. (1996). Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits. Biological & pharmaceutical bulletin, 19(6), 801-806.

-

BindingDB. (n.d.). BDBM50055281 2-Ethyl-isothiourea. Retrieved from [Link]

- Zhang, Y., Li, Y., Wang, Y., Zhang, J., & Sun, J. (2021). Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway. Drug design, development and therapy, 15, 1757–1771.

- Lee, J. H., Ku, M. J., Kim, H. J., Kim, M., & Kim, J. K. (2012). Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling. Food and chemical toxicology, 50(5), 1645-1653.

- Lee, J. H., Ku, M. J., Kim, H. J., Kim, M., & Kim, J. K. (2012). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. Food and Chemical Toxicology, 50(5), 1645-1653.

- Patel, M., Murugananthan, G., & Gowda, S. (2012). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 1-5.

- Mody, N., Campbell, D. G., Morrice, N., & Cohen, P. (2001).

- Patel, M., Murugananthan, G., & Gowda, K. P. S. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 1-5.

-

Bio-Rad. (n.d.). NF-κB Signaling Pathway. Retrieved from [Link]

- Hsu, S. Y., Kuo, Y. H., Huang, C. Y., & Chen, Y. C. (2022). Phenethyl Isothiocyanate Suppresses the Proinflammatory Cytokines in Human Glioblastoma Cells through the PI3K/Akt/NF-κB Signaling Pathway In Vitro. Oxidative medicine and cellular longevity, 2022, 2108289.

- Patel, M., Murugananthan, G., & Gowda, S. K. P. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical Research & Allied Sciences, 1(2), 1-5.

- Thang, M. N. D., Miron, M., Miron, C., Gaskins, H. R., & Schook, L. B. (2019). Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion. International journal of molecular sciences, 20(18), 4587.

- Wang, Y., Chen, Y., & Zhang, Y. (2021). An update of label-free protein target identification methods for natural active products. Acta Pharmaceutica Sinica B, 11(7), 1775-1788.

- Mody, N., Campbell, D. G., Morrice, N., & Cohen, P. (2001).

- Singh, S., Singh, P., & Singh, R. (2023). Modulation of NF-κB pathway in cancer therapy by sodium butyrate and Isoproterenol. Heliyon, 9(10), e20348.

- de Souza, R. F., de Freitas, A. P., de Albuquerque, J. F. M., de Oliveira, E. R., & de Oliveira, E. L. (2019). Proinflammatory cytokine production from NOK-SI keratinocytes after exposure to denture adhesives. The Journal of prosthetic dentistry, 121(3), 544.e1–544.e6.

- Chen, R. E., & Thorner, J. (2007). Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae. Biochimica et biophysica acta, 1773(8), 1311–1340.

- Rossi, B., Tinslay, K., & Cirillo, R. (2007). Oxidative microenvironment exerts an opposite regulatory effect on cytokine production by Th1 and Th2 cells. Molecular immunology, 45(1), 58–64.

-

PubChem. (n.d.). S-Ethylisothiourea. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-Ethylisothiourea | C3H8N2S | CID 5139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of S-ethylisothiourea, a putative inhibitor of inducible nitric oxide synthase, on mouse skin vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aminoethyl-isothiourea inhibits leukocyte production of reactive oxygen species and proinflammatory cytokines induced by streptococcal cell wall components in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of the distribution, metabolism and excretion of ethylenethiourea in the pregnant mouse and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Ethylisothiourea: A Technical Guide to Experimental Pharmacology

Executive Summary

S-Ethylisothiourea (SEITU) , also known as Etiron or 2-Ethyl-2-thiopseudourea , is a potent, competitive inhibitor of Nitric Oxide Synthase (NOS). Historically investigated as a therapeutic candidate for the reversal of systemic hypotension in septic shock, SEITU remains a critical chemical probe in vascular biology and immunology.

This guide analyzes SEITU’s utility as an experimental drug, detailing its molecular mechanism, synthesis, and the specific protocols required to validate its efficacy in preclinical models. While it exhibits high potency against the inducible isoform (iNOS), its lack of absolute selectivity against the endothelial isoform (eNOS) presents a "double-edged sword" in hemodynamic regulation—a nuance that researchers must control for in experimental design.

Part 1: Molecular Mechanism of Action

Binding Kinetics and Selectivity

SEITU functions as a competitive antagonist at the L-arginine binding site of the NOS heme domain. Unlike pore-blocking inhibitors, SEITU mimics the guanidino group of L-arginine, allowing it to dock deeply within the substrate pocket near the heme iron.

Isoform Selectivity Profile: SEITU is often classified as a non-selective or partially iNOS-selective inhibitor depending on the concentration used.

-

iNOS (Inducible):

.[1] High potency makes it effective for blunting inflammatory NO storms. -

eNOS (Endothelial):

.[1][2] The proximity of this -

nNOS (Neuronal):

.[1][2][3]

Mechanistic Pathway: The following diagram illustrates the competitive inhibition of SEITU within the NO signaling cascade and its divergent physiological outcomes.

Figure 1: Mechanism of Action. SEITU competes with L-Arginine, blocking NO production.[4][5] Dual inhibition leads to both therapeutic anti-inflammatory effects and hypertensive side effects.

Part 2: Chemical Synthesis & Stability

Researchers often synthesize SEITU in-house to ensure salt purity (typically hydrobromide or hydroiodide salts).

Synthesis Protocol (Standard Alkylation)

Reaction: Thiourea + Ethyl Bromide

-

Reagents: Thiourea (1.0 eq), Ethyl Bromide (1.1 eq), Ethanol (Solvent).

-

Procedure:

-

Dissolve thiourea in absolute ethanol under reflux.

-

Add ethyl bromide dropwise.

-

Reflux for 2–3 hours.

-

Cool to crystallize the hydrobromide salt.

-

Purification: Recrystallize from ethanol/ether.

-

-

Yield: Typically >90%.

-

Stability: The salt is hygroscopic. Store in a desiccator at -20°C. Aqueous solutions are stable at neutral pH but hydrolyze slowly at high pH (>9.0) to form mercaptans (foul odor).

Part 3: Experimental Protocols

In Vitro Assay: Selectivity Screening (Macrophage vs. Endothelial Cells)

Objective: To determine the IC50 of SEITU against iNOS (induced) and eNOS (constitutive) in a cellular environment.

Materials:

-

Cell Lines: RAW 264.7 (Murine Macrophages) for iNOS; HUVEC or BAEC for eNOS.

-

Inducer: Lipopolysaccharide (LPS) (1 µg/mL) + Interferon-

(IFN- -

Reagent: Griess Reagent (for nitrite quantification).

Workflow:

-

Seeding: Plate RAW 264.7 cells in 96-well plates (

cells/well). -

Induction: Treat with LPS/IFN-

for 12 hours to induce iNOS expression.-

Note: Unlike amino-substituted isothioureas (e.g., AEITU), SEITU does not inhibit the protein translation of iNOS, only its catalytic activity. This allows for precise timing of addition.

-

-

Treatment: Wash cells, then add fresh media containing SEITU (

) + L-Arginine ( -

Measurement: Mix 50 µL supernatant with 50 µL Griess Reagent. Read Absorbance at 540 nm.

-

Data Analysis: Plot % Nitrite production vs. Log[SEITU].

Self-Validating Checkpoint:

-

Control: L-NAME (non-selective inhibitor) must be included as a positive control.

-

Viability: Perform an MTT/LDH assay to ensure decreased nitrite is due to enzyme inhibition, not cell death.

In Vivo Protocol: Reversal of Septic Hypotension

Objective: To demonstrate the hemodynamic rescue capability of SEITU in an endotoxemic rat model.

Rationale: In sepsis, iNOS overproduction causes massive vasodilation (hypotension). SEITU should restore Mean Arterial Pressure (MAP).

Quantitative Data Summary (Expected):

| Parameter | Baseline (Healthy) | LPS Shock (Untreated) | LPS + SEITU (0.1 mg/kg) |

| MAP (mmHg) | 100 ± 5 | 65 ± 8 | 95 ± 6 |

| Heart Rate (bpm) | 380 ± 20 | 420 ± 30 | 340 ± 25 (Bradycardia) |

| Vascular Resistance | Normal | Low | High |

Detailed Workflow:

Figure 2: In Vivo Experimental Workflow. Step-by-step protocol for assessing SEITU efficacy in septic shock models.

Critical Experimental Nuances:

-

The "Pressor" Effect: SEITU will cause an immediate spike in blood pressure in non-septic controls due to eNOS inhibition. Always run a "SEITU-only" control group to quantify this baseline vasoconstriction.

-

Bradycardia: Expect a reflex bradycardia or direct negative chronotropic effect. This is a known toxicity marker for non-selective NOS inhibitors.

Part 4: Safety & Handling (E-E-A-T)

Toxicity Profile

-

Cardiovascular: High doses (>1 mg/kg i.v.) can cause severe hypertension and cardiac ischemia due to coronary vasoconstriction (eNOS blockade).

-

Thyroid: Like many thioureas, SEITU has potential goitrogenic properties upon chronic exposure, though acute experimental use is generally sub-chronic.

-

LD50: ~600 mg/kg (Oral, Mouse).

Handling

-

PPE: Wear nitrile gloves and a mask. Thioureas are potential sensitizers.

-

Disposal: Treat as hazardous chemical waste. Do not mix with strong oxidizers (risk of forming sulfoxides/sulfones).

References

-

Garvey, E. P., et al. (1994).[3] "Potent and selective inhibition of human nitric oxide synthases.[1][6] Inhibition by non-amino acid isothioureas."[1][3][4][6][7][8] Journal of Biological Chemistry.

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1995).[3][9] "Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity."[1][4] British Journal of Pharmacology.

-

Nakane, M., et al. (1995).[3] "Novel potent and selective inhibitors of inducible nitric oxide synthase."[1] Molecular Pharmacology.

-

Szabó, C., & Thiemermann, C. (1994). "Selectivity of inhibition of nitric oxide synthase by S-ethylisothiourea." European Journal of Pharmacology.

-

Cayman Chemical. "S-ethyl Isothiourea (hydrobromide) Product Information."

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Ethylisothiourea Hydrobromide | 1071-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

S-Ethylisothiourea: A Deep Dive into its Anti-Inflammatory Potential via Nitric Oxide Synthase Inhibition

Foreword: The Double-Edged Sword of Nitric Oxide in Inflammation

Inflammation, a cornerstone of the innate immune response, is a tightly regulated process. However, its dysregulation is a hallmark of numerous chronic and acute diseases. A key mediator in the inflammatory cascade is nitric oxide (NO), a pleiotropic signaling molecule. While NO plays vital physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation can lead to cellular damage and exacerbate pathological conditions. This has positioned iNOS as a prime therapeutic target for a new generation of anti-inflammatory agents. This technical guide delves into the pharmacology of s-Ethylisothiourea (SEITU), a potent inhibitor of nitric oxide synthases, exploring its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its anti-inflammatory properties.

S-Ethylisothiourea (SEITU): A Molecular Overview

S-Ethylisothiourea, also known as ethiron, is a small molecule belonging to the isothiourea class of compounds. Its chemical structure, characterized by an ethyl group attached to the sulfur atom of the isothiourea core, is fundamental to its biological activity.

Synthesis: A common synthetic route for SEITU involves the reaction of thiourea with an ethyl halide, such as ethyl bromide, in the presence of a base. This straightforward synthesis allows for the production of SEITU with good yield and purity.

Mechanism of Action: Potent Inhibition of Nitric Oxide Synthases

SEITU's primary mechanism of action is the potent and competitive inhibition of all three isoforms of nitric oxide synthase: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). It achieves this by competing with the natural substrate, L-arginine, for binding to the active site of the enzyme.

The binding of SEITU to the NOS active site is stabilized by hydrogen bonds with a conserved glutamate residue (E361 in eNOS and E377 in iNOS). The ethyl group of SEITU is positioned within a narrow hydrophobic pocket near the heme and a phenylalanine residue, a structural interaction crucial for its inhibitory activity.

Caption: SEITU competitively binds to the NOS active site, preventing L-arginine binding and subsequent NO production.

Quantitative Inhibition Profile:

SEITU exhibits potent inhibition of all NOS isoforms, with a slight preference for iNOS. This makes it a valuable tool for studying the role of NO in various physiological and pathological processes.

| NOS Isoform | Source | Ki (nM) | Reference |

| iNOS | Human | 17 | |

| Mouse | 5.2 | ||

| eNOS | Human | 36 | |

| nNOS | Human | 29 |

| Cell Line | Assay | EC50 (µM) | Reference |

| J774.2 Macrophages | Nitrite Formation | ~10 |

Preclinical Anti-Inflammatory Efficacy of S-Ethylisothiourea

The anti-inflammatory properties of SEITU have been demonstrated in a variety of preclinical models, ranging from in vitro cell-based assays to in vivo models of acute and chronic inflammation.

In Vitro Models of Inflammation

A cornerstone for the in vitro evaluation of anti-inflammatory compounds is the use of macrophage cell lines, such as RAW 264.7 or J774.2. These cells, when stimulated with lipopolysaccharide (LPS), mimic the inflammatory response by producing large amounts of NO and pro-inflammatory cytokines.

Experimental Protocol: LPS-Stimulated Macrophage Model

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of SEITU for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using ELISA.

-

Data Analysis: Calculate the IC50 value for the inhibition of NO production and cytokine release.

Causality in Experimental Design: The pre-treatment with SEITU before LPS stimulation is crucial to assess its preventative effect on the inflammatory cascade. The Griess assay provides a reliable and quantifiable measure of iNOS activity, while ELISA allows for the specific measurement of key inflammatory mediators.

In Vivo Models of Inflammation

The in vivo anti-inflammatory activity of SEITU has been evaluated in various animal models that mimic different aspects of human inflammatory diseases.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema, erythema, and hyperalgesia.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Animals: Use male Wistar rats (180-200 g).

-

Grouping: Divide the animals into control, vehicle, standard drug (e.g., indomethacin), and SEITU-treated groups.

-

Treatment: Administer SEITU or the respective control substances intraperitoneally or orally 30-60 minutes before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar tissue of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control.

Self-Validating System: The inclusion of a positive control group treated with a known anti-inflammatory drug like indomethacin is essential for validating the experimental model and providing a benchmark for the efficacy of SEITU. The time-course measurement of paw volume allows for the assessment of the compound's effect on both the early and late phases of inflammation.

Splanchnic Artery Occlusion Shock in Rats

This model mimics the systemic inflammatory response and organ dysfunction seen in septic shock, where NO overproduction plays a significant role in vasodilation and hypotension. In a study on splanchnic artery occlusion shock in rats, intravenous administration of SEITU (0.1 mg/kg/h) significantly increased survival time and rate, and improved mean arterial blood pressure.

Pharmacokinetics and Therapeutic Potential

While SEITU has demonstrated potent in vitro and in vivo anti-inflammatory effects, its therapeutic development has been hampered by its pharmacokinetic profile.

Challenges:

-

Poor Cellular Penetration: SEITU exhibits poor penetration into cells, which may limit its efficacy in vivo.

Therapeutic Outlook:

Despite these challenges, the potent and relatively selective inhibition of iNOS by SEITU makes it an invaluable research tool for dissecting the role of NO in inflammation. Furthermore, the isothiourea scaffold serves as a promising starting point for the design of new iNOS inhibitors with improved pharmacokinetic properties. Future drug development efforts could focus on modifying the SEITU structure to enhance its cell permeability and metabolic stability, potentially unlocking its therapeutic potential for treating a range of inflammatory disorders.

Conclusion

S-Ethylisothiourea is a potent, competitive inhibitor of nitric oxide synthases with demonstrated anti-inflammatory activity in a variety of preclinical models. Its well-defined mechanism of action and straightforward synthesis make it an important molecule in the study of inflammation and a valuable lead compound in the quest for novel iNOS-targeting therapeutics. While its own clinical utility may be limited by its pharmacokinetic properties, the insights gained from studying SEITU continue to fuel the development of the next generation of anti-inflammatory drugs.

References

-

Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, W. M., ... & Kiff, R. J. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676. [Link]

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510. [Link]

-

Cuzzocrea, S., Zingarelli, B., Costantino, G., & Caputi, A. P. (1997). Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. British journal of pharmacology, 120(7), 1228. [Link]

-

Nakane, M., Klinghofer, V., Kuk, J. E., Donnelly, J. L., Budzik, G. P., Pollock, J. S., ... & Carter, G. W. (1995). Novel potent and selective inhibitors of inducible nitric oxide synthase. Molecular pharmacology, 47(4), 831-834. [Link]

-

Li, H., Raman, C. S., Glaser, C. B., Blasko, E., Young, T. A., Parkinson, J. F., ... & Poulos, T. L. (1999). Crystal structures of human endothelial nitric oxide synthase in complex with arginine and inhibitors. Biochemistry, 38(41), 13538-13546. [Link]

-

Garvey, E. P., Oplinger, J. A., Tanoury, G. J., Sherman, P. A., Fowler, M., Moore, W. M., ... & Kiff, R. J. (1994). Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. Journal of Biological Chemistry, 269(43), 26669-26676. [Link]

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(3), 510. [Link]

s-Ethylisothiourea (SEITU): A Technical Guide to its Effects on Vascular Smooth Muscle

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of s-Ethylisothiourea (SEITU), a potent inhibitor of nitric oxide synthase (NOS). We will delve into its core mechanism of action, its nuanced effects on the different NOS isoforms, and its consequential impact on vascular smooth muscle tone and systemic hemodynamics. This document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding, detailed experimental protocols, and critical insights into the therapeutic potential and limitations of SEITU as a modulator of vascular function.

Introduction: The Significance of s-Ethylisothiourea in Vascular Research

s-Ethylisothiourea (SEITU) belongs to the isothiourea class of compounds, which are recognized as potent inhibitors of nitric oxide synthase (NOS), the enzyme family responsible for synthesizing the critical signaling molecule, nitric oxide (NO).[1][2] NO is a master regulator of vascular tone; its production by endothelial NOS (eNOS) maintains a state of vasodilation essential for normal blood pressure and tissue perfusion.[3] Conversely, the overexpression of inducible NOS (iNOS) during inflammatory states like septic shock can lead to excessive NO production, causing profound vasodilation, hypotension, and vascular hyporeactivity to vasoconstrictors.[4][5][6]

SEITU's utility in research and its potential therapeutic relevance stem from its powerful ability to inhibit this enzymatic pathway. Understanding its interaction with vascular smooth muscle is paramount for fields ranging from cardiovascular physiology to critical care medicine. This guide will deconstruct the pharmacology of SEITU, moving from its molecular mechanism to its systemic effects and the methodologies used to study them.

Core Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

The primary mechanism through which SEITU exerts its effects is the competitive inhibition of all three major isoforms of nitric oxide synthase: neuronal (nNOS or NOS1), inducible (iNOS or NOS2), and endothelial (eNOS or NOS3).[7]

SEITU acts as an L-arginine mimic, competing with the native substrate for binding to the active site of the enzyme.[1][2] This inhibition is dose-dependent and can be overcome by an excess of L-arginine, confirming its competitive nature.[1][2] By occupying the active site, SEITU prevents the conversion of L-arginine to L-citrulline, a reaction that liberates NO.[8] The consequence is a direct reduction in NO bioavailability in the vascular microenvironment.

Isoform Selectivity Profile

While SEITU is often cited for its particular potency against iNOS, it is crucial to recognize that it is a non-selective inhibitor with powerful effects across all isoforms.[5] Its inhibitory constants (Ki) for the purified human enzymes are in the low nanomolar range and do not show a dramatic preference for one isoform over the others. This lack of selectivity is a critical factor in its overall physiological effect, as simultaneous inhibition of the constitutive eNOS and the inducible iNOS has competing consequences in different physiological and pathophysiological settings.

| NOS Isoform | Inhibitory Constant (Ki) for Human NOS | Reference |

| Inducible NOS (iNOS/NOS2) | 17 - 19 nM | [9][10] |

| Endothelial NOS (eNOS/NOS3) | 36 - 39 nM | [9][10] |

| Neuronal NOS (nNOS/NOS1) | 29 nM | [9][10] |

The Signaling Cascade: From NOS Inhibition to Vascular Smooth Muscle Contraction

The functional outcome of SEITU administration on vascular smooth muscle is an increase in contractile tone, leading to vasoconstriction.[11] This is a direct result of disrupting the canonical NO/cGMP signaling pathway.

Standard Physiological State (Endothelium-Intact):

-

eNOS Activation: Shear stress and various agonists stimulate eNOS in endothelial cells to produce NO.

-

NO Diffusion: NO, a lipophilic gas, diffuses from the endothelium into adjacent vascular smooth muscle cells (VSMCs).

-

sGC Activation: In the VSMC, NO binds to and activates soluble guanylate cyclase (sGC).[7]

-

cGMP Production: sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).

-

PKG Activation & Relaxation: cGMP activates Protein Kinase G (PKG), which in turn phosphorylates multiple downstream targets. This leads to a decrease in intracellular calcium concentration ([Ca2+]) and desensitization of the contractile machinery to Ca2+, ultimately causing smooth muscle relaxation and vasodilation.[3]

Effect of SEITU: By inhibiting eNOS, SEITU truncates this pathway at its origin. The resulting decrease in basal NO production leads to lower cGMP levels in the VSMC, tipping the balance towards a state of contraction and increasing vascular tone.

Caption: NO signaling pathway and SEITU's point of inhibition.

Systemic and Pathophysiological Effects on Vascular Function

The molecular action of SEITU translates into significant, observable effects on systemic hemodynamics.

Effect on Basal Blood Pressure

In a healthy state, basal vascular tone is maintained by a continuous, low-level production of NO from eNOS. By inhibiting this basal production, SEITU causes a systemic increase in vascular resistance. This manifests as a potent pressor effect, significantly increasing mean arterial blood pressure.[1][4][12] This hypertensive effect is a key consideration and a potential side effect in therapeutic applications.[4]

Reversal of Pathological Vasodilation (Septic Shock)

The role of SEITU is perhaps most dramatically illustrated in the context of septic shock. During sepsis, pro-inflammatory cytokines trigger the high-level expression of iNOS within vascular smooth muscle cells and other cell types.[4] This leads to a massive and uncontrolled surge in NO production, causing severe vasodilation, a precipitous drop in blood pressure, and a dangerous hyporeactivity to endogenous vasoconstrictors (like norepinephrine).

In this scenario, SEITU's potent inhibition of iNOS is beneficial. By curbing the excessive NO production, it helps to:

-

Restore Vascular Tone: SEITU administration in animal models of septic shock effectively reverses hypotension and improves mean arterial blood pressure.[4][5][6]

-

Improve Vasopressor Responsiveness: It restores the sensitivity of aortic rings to vasoconstrictor agents like phenylephrine.[5][6]

| Condition | Primary NOS Target | Effect of SEITU | Cardiovascular Outcome |

| Normotension | eNOS | Inhibition of basal NO | Vasoconstriction, Increased Blood Pressure |

| Septic Shock | iNOS | Inhibition of excessive NO | Reversal of Vasodilation, Restoration of Blood Pressure |

Key Experimental Protocols for Studying SEITU's Effects

Validating the effects of SEITU requires robust and well-controlled experimental systems. The following protocols represent core methodologies in the field.

Protocol 1: Ex Vivo Analysis of Vascular Tone using Wire Myography

This is the gold-standard method for assessing the direct effect of a compound on vascular contractility.[13]

Objective: To measure the effect of SEITU on the contractile state of isolated arterial rings.

Methodology:

-

Vessel Isolation: Humanely euthanize a laboratory animal (e.g., mouse or rat) and carefully dissect the thoracic aorta. Immediately place it in cold, oxygenated Krebs-Henseleit physiological salt solution.

-

Ring Preparation: Under a dissecting microscope, remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

-

Mounting: Mount each aortic ring between two L-shaped stainless-steel wires in an organ bath chamber filled with Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. One wire is fixed, and the other is connected to an isometric force transducer.

-

Normalization: Gradually stretch the rings to their optimal resting tension (determined via a length-tension curve, typically ~1.5g for a rat aorta) and allow them to equilibrate for 60-90 minutes. This step is critical to ensure maximal and reproducible contractile responses.

-

Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution (KCl). Test endothelial integrity by pre-contracting with phenylephrine (PE) and then inducing relaxation with acetylcholine (ACh). A robust relaxation confirms a healthy endothelium.

-

SEITU Application:

-

To assess effect on basal tone: Add cumulative concentrations of SEITU to the bath and record any increase in isometric tension.

-

To assess effect on agonist-induced contraction: Pre-incubate the rings with SEITU for a set period before generating a cumulative concentration-response curve to a vasoconstrictor like PE.

-

-

Data Analysis: Record tension changes using a data acquisition system. Express contractile responses as a percentage of the maximal KCl-induced contraction.

Caption: Standard experimental workflow for wire myography.

Protocol 2: In Vivo Measurement of Mean Arterial Pressure (MAP)

Objective: To determine the effect of systemically administered SEITU on blood pressure in a living animal.

Methodology:

-

Animal Preparation: Anesthetize a rat or mouse with an appropriate anesthetic agent (e.g., isoflurane or urethane).

-

Cannulation: Surgically expose and cannulate the carotid artery with a saline-filled catheter connected to a pressure transducer to monitor blood pressure. Cannulate the jugular vein for intravenous drug administration.

-

Stabilization: Allow the animal's blood pressure to stabilize for a period of at least 30 minutes.

-

SEITU Administration: Administer a bolus dose or a continuous infusion of SEITU via the jugular vein catheter.[4][5] Doses can range from 0.1 mg/kg/min upwards depending on the study design.[4]

-

Data Recording: Continuously record the MAP and heart rate using a data acquisition system throughout the baseline, administration, and post-administration periods.

-

Data Analysis: Calculate the change in MAP from baseline to determine the pressor effect of the compound.

Therapeutic Potential and Critical Limitations

The potent inhibitory action of SEITU presents both therapeutic opportunities and significant challenges.

Potential Applications:

-

Septic Shock: Its most promising application is as an adjunct therapy in septic shock to counteract iNOS-mediated hypotension and restore hemodynamic stability.[5] Studies have shown that combining SEITU with an NO donor can provide a balanced therapeutic approach, restoring blood pressure without completely compromising the beneficial roles of NO.[5][6]

-

Inflammatory Conditions: Given the role of iNOS in various inflammatory diseases, SEITU could be explored as a tool to mitigate inflammation-driven pathology.[14]

Limitations and Toxicological Profile:

-

Lack of Isoform Selectivity: This is the primary obstacle to widespread therapeutic use. The simultaneous inhibition of eNOS can lead to undesirable side effects, including hypertension, reduced organ perfusion, and an increase in heart rate.[4][12]

-

In Vivo Efficacy: Some reports suggest that SEITU has poor cellular penetration in vivo, which may limit its efficacy compared to its potent in vitro activity.[10]

-

Effects on iNOS Induction: While SEITU itself does not appear to interfere with the induction of iNOS protein, related isothiourea compounds can, complicating the interpretation of results in cell culture experiments.[15]

Conclusion

s-Ethylisothiourea is a powerful pharmacological tool that has been instrumental in elucidating the role of nitric oxide in vascular biology. Its potent, competitive, and largely non-selective inhibition of NOS isoforms makes it a reliable agent for inducing vasoconstriction by blocking basal eNOS activity and for reversing pathological vasodilation by blocking overactive iNOS. For drug development professionals, SEITU serves as a benchmark compound for NOS inhibition, while for researchers, it remains an essential molecule for probing the intricate signaling pathways that govern vascular smooth muscle function. Future development in this area will likely focus on designing isothiourea analogs with greater isoform selectivity to harness the therapeutic potential of iNOS inhibition while sparing the crucial homeostatic functions of eNOS.

References

-

Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits. PubMed. [Link]

-

Effect of S-ethylisothiourea, a putative inhibitor of inducible nitric oxide synthase, on mouse skin vascular permeability. PubMed. [Link]

-

S-Ethylisothiourea | C3H8N2S. PubChem. [Link]

-

Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells. National Institutes of Health (NIH). [Link]

-

Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. National Institutes of Health (NIH). [Link]

-

The Vascular Effects of Isolated Isoflavones—A Focus on the Determinants of Blood Pressure Regulation. MDPI. [Link]

-

Human Vascular Smooth Muscle Function and Oxidative Stress Induced by NADPH Oxidase with the Clinical Implications. MDPI. [Link]

-

Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. PubMed. [Link]

-

Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. PubMed. [Link]

-

Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds. PubMed. [Link]

-

Potent and selective inhibition of human nitric oxide synthases. Inhibition by non-amino acid isothioureas. ResearchGate. [Link]

-

Experimental Protocols to Test Aortic Soft Tissues: A Systematic Review. MDPI. [Link]

-

Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. National Institutes of Health (NIH). [Link]

-

S-ethyl Isothiourea (hydrobromide). Bertin Bioreagent. [Link]

-

Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph. PubMed. [Link]

-

Experimental Setting for Applying Mechanical Stimuli to Study the Endothelial Response of Ex Vivo Vessels under Realistic Pathophysiological Environments. MDPI. [Link]

-

Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

-

Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects. PubMed. [Link]

-

Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. PubMed. [Link]

-

Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism. National Institutes of Health (NIH). [Link]

-

The potential effect of natural antioxidants on endothelial dysfunction associated with arterial hypertension. ResearchGate. [Link]

Sources

- 1. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vasodilator efficacy of nitric oxide depends on mechanisms of intracellular calcium mobilization in mouse aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of a nitric oxide synthase inhibitor, S-ethylisothiourea, on cultured cells and cardiovascular functions of normal and lipopolysaccharide-treated rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial nitric oxide synthase-derived nitric oxide in the regulation of metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Potent inhibition of the inducible isoform of nitric oxide synthase by aminoethylisoselenourea and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. caymanchem.com [caymanchem.com]

- 11. S-Ethylisothiourea | C3H8N2S | CID 5139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Inhibition of nitric oxide synthase by isothioureas: cardiovascular and antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studying the Vascular Tone of Mouse Aortic Rings in a Standard Wire Myograph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]

- 15. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Ethylisothiourea: A Technical Guide for Basic Research Applications

This guide provides an in-depth technical overview of s-Ethylisothiourea (SEIT), a potent pharmacological tool for researchers investigating the multifaceted roles of nitric oxide (NO) signaling. We will delve into its mechanism of action, isoform selectivity, and practical applications in key research areas, supported by field-proven insights and detailed experimental protocols.

Introduction to S-Ethylisothiourea (SEIT)

S-Ethylisothiourea, also known as Ethiron, is a small molecule compound widely recognized for its potent inhibitory effects on nitric oxide synthases (NOS), the family of enzymes responsible for the production of nitric oxide.[1] NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The ability to modulate NO production with specific inhibitors like SEIT is invaluable for dissecting its precise contributions to these processes.

SEIT is a competitive inhibitor of all three major NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2] It acts by competing with the natural substrate, L-arginine, at the enzyme's active site.[2] While it is a powerful tool for in vitro studies, its efficacy in vivo can be limited by poor cellular penetration.[1]

Chemical and Physical Properties:

| Property | Value |

| Synonyms | Ethiron bromide, 2-Ethyl-2-thiopseudourea hydrobromide, SEIT (HBr) |

| Molecular Formula | C₃H₈N₂S · HBr |

| Molecular Weight | 185.1 g/mol |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, PBS (pH 7.2): 10 mg/ml |

Data sourced from Cayman Chemical.[1]

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

S-Ethylisothiourea functions as a potent, competitive inhibitor of nitric oxide synthase.[2] This means it reversibly binds to the active site of the enzyme, thereby preventing the binding of the endogenous substrate, L-arginine. The inhibition of NOS by SEIT is dose-dependent and can be overcome by increasing the concentration of L-arginine.[2]

The catalytic process of NOS involves the conversion of L-arginine to L-citrulline, with the concomitant production of nitric oxide. SEIT, by occupying the active site, effectively halts this conversion and subsequent NO synthesis.

Workflow for LPS-induced septic shock model in rats with SEIT treatment.

Elucidating the Role of NO in Inflammation

Nitric oxide is a key mediator of inflammation, contributing to vasodilation, edema formation, and the recruitment of inflammatory cells. SEIT can be used to probe the involvement of NO in various inflammatory models.

This is a classic and highly reproducible model of acute inflammation used to screen for the anti-inflammatory activity of compounds.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200g)

-

Lambda Carrageenan

-

S-Ethylisothiourea hydrobromide

-

Plethysmometer or calipers

-

Sterile saline (0.9% NaCl)

Procedure:

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer or the paw thickness with calipers.

-

Drug Administration: Administer SEIT (e.g., via intraperitoneal or subcutaneous injection) at the desired dose. The control group receives the vehicle (e.g., saline). A positive control group can be treated with a known anti-inflammatory drug like indomethacin.

-

Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.

-

Measurement of Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = V_t - V_0 (where V_t is the volume at time t, and V_0 is the initial volume).

-

Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Investigating Neuronal Function

While less documented with specific protocols for SEIT, its ability to inhibit nNOS makes it a potential tool for neuroscience research. nNOS-derived NO is involved in synaptic plasticity, neurotransmitter release, and neurotoxicity.

This conceptual protocol outlines how SEIT could be used to study the involvement of NO in modulating glutamate release from cultured neurons.

Materials:

-

Primary cortical or hippocampal neuron cultures

-

S-Ethylisothiourea hydrobromide

-

High potassium stimulation buffer (e.g., Krebs-Ringer buffer with elevated KCl)

-

Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)

-

Plate reader capable of fluorescence detection

Procedure:

-

Cell Culture: Prepare primary neuronal cultures from embryonic or neonatal rodents and culture them until mature (e.g., 12-14 days in vitro).

-

Pre-incubation with SEIT: Pre-incubate the neuronal cultures with different concentrations of SEIT for a specified period (e.g., 30 minutes) to allow for NOS inhibition. A control group should be incubated with vehicle.

-

Stimulation of Glutamate Release: Wash the cells and then stimulate them with a high potassium buffer to induce depolarization and subsequent glutamate release.

-

Sample Collection: Collect the supernatant at different time points after stimulation.

-

Quantification of Glutamate: Measure the concentration of glutamate in the collected supernatants using a glutamate assay kit according to the manufacturer's instructions.

-

Data Analysis: Compare the amount of glutamate released from SEIT-treated neurons to that from control neurons to determine the effect of NOS inhibition on neurotransmitter release.

Pharmacokinetics and Limitations

A critical aspect of using any pharmacological tool is understanding its pharmacokinetic profile and its limitations.

Pharmacokinetics: Information on the detailed pharmacokinetics of s-Ethylisothiourea, such as its oral bioavailability and metabolic fate, is not extensively published. However, studies on related thiourea derivatives suggest they can exhibit gastrointestinal absorption and cross the blood-brain barrier. [3]The primary limitation noted for SEIT is its poor cellular penetration, which may reduce its in vivo efficacy compared to its potent in vitro activity. [1] Limitations and Off-Target Effects:

-

Poor Cellular Penetration: As mentioned, this is a significant limitation for in vivo studies, potentially requiring higher doses that could lead to off-target effects. [1]* Lack of Isoform Specificity: While showing some preference for iNOS, SEIT is a potent inhibitor of all three NOS isoforms. This can lead to systemic effects that may confound the interpretation of results in complex biological systems. For example, inhibition of eNOS can cause vasoconstriction and an increase in blood pressure.

-

Dose-Dependent Off-Target Effects: At higher concentrations, SEIT may have effects unrelated to NOS inhibition. For instance, one study noted that a higher dose of SEIT increased basal dye leakage in a vascular permeability assay, suggesting a potential direct effect on vascular integrity. [4]* Potential for Altering NOS Protein Dynamics: Some S-substituted isothioureas have been shown to not only inhibit NOS activity but also to affect the translation and stability of the iNOS protein itself. [5]While this was not observed for SEIT in the cited study, it is a potential consideration for this class of compounds.

Conclusion

S-Ethylisothiourea is a powerful and valuable tool for researchers investigating the roles of nitric oxide in health and disease. Its potent, competitive inhibition of NOS enzymes allows for the targeted reduction of NO production in a variety of experimental models. By understanding its mechanism of action, isoform selectivity, and potential limitations, researchers can effectively employ SEIT to gain critical insights into the complex world of nitric oxide signaling. This guide provides a solid foundation for the design and execution of rigorous and informative experiments using this important pharmacological agent.

References

-

Muraki, T., Fujii, E., Okada, M., Horikawa, H., Irie, K., & Ohba, K. (1996). Effect of S-ethylisothiourea, a putative inhibitor of inducible nitric oxide synthase, on mouse skin vascular permeability. Japanese journal of pharmacology, 70(3), 269–271. [Link]

-

Cuzzocrea, S., Zingarelli, B., Costantino, G., & Caputi, A. P. (1996). Effects of S-ethylisothiourea, a potent inhibitor of nitric oxide synthase, alone or in combination with a nitric oxide donor in splanchnic artery occlusion shock. British journal of pharmacology, 119(3), 555–563. [Link]

-

Sowiso. (n.d.). Application: pharmacokinetics of an orally administered drug. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5139, S-Ethylisothiourea. Retrieved from [Link]

-

Kumar, J., Kumari, R., Kumar, A., Singh, R. K., Gupta, J., & Kumar, S. (2023). Analytical Method Development for Evaluation of Pharmacokinetics and Tissue Distribution of Thiourea-Based Antivirals through Nano Liquid Chromatography Tandem Mass Spectrometry. bioRxiv. [Link]

-

Bertin Bioreagent. (n.d.). S-ethyl Isothiourea (hydrobromide) - Applications - CAT N°: 81275. Retrieved from [Link]

-

Southan, G. J., Szabó, C., & Thiemermann, C. (1995). Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity. British journal of pharmacology, 114(2), 510–516. [Link]

-

Hecker, M., Boese, M., Schini-Kerth, V. B., Mülsch, A., & Busse, R. (1998). Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein. Nitric oxide : biology and chemistry, 2(4), 243–252. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Isothioureas: potent inhibitors of nitric oxide synthases with variable isoform selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Effect of S-ethylisothiourea, a putative inhibitor of inducible nitric oxide synthase, on mouse skin vascular permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Certain S-substituted isothioureas not only inhibit NO synthase catalytic activity but also decrease translation and stability of inducible NO synthase protein - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Ethylisothiourea: Mechanistic Inhibition of L-Arginine Metabolism in Nitric Oxide Synthase

An In-Depth Technical Guide for Drug Development & Pharmacological Research

Executive Summary

S-Ethylisothiourea (SEITU, also known as EITU or Ethyl-TU) represents a class of potent, competitive inhibitors of Nitric Oxide Synthase (NOS).[1][2] By structurally mimicking the guanidino moiety of the physiological substrate L-arginine , SEITU competes for the heme-active site of NOS isoforms (iNOS, eNOS, nNOS).

This guide dissects the molecular interaction between SEITU and L-arginine, providing researchers with the kinetic data, structural evidence, and validated experimental protocols necessary to utilize SEITU as a pharmacological tool. Unlike non-selective arginine analogues like L-NMMA, SEITU utilizes a specific hydrophobic interaction via its ethyl chain to enhance binding affinity, particularly in inducible NOS (iNOS) models.

Part 1: Molecular Mechanism of Interaction

Structural Mimicry and Binding Topology

The core mechanism of SEITU relies on isosteric mimicry . The isothiourea functional group (

-

The Anchor: The amidine nitrogens of SEITU form hydrogen bonds with the conserved glutamate residue (e.g., Glu371 in eNOS) at the active site, identical to the substrate L-arginine.

-

The Wedge (Selectivity Driver): The critical difference lies in the S-ethyl substituent . In L-arginine, the aliphatic chain is linear. In SEITU, the sulfur atom alters the geometry, and the ethyl group protrudes into a specific hydrophobic pocket within the substrate access channel.

Key Structural Insight (PDB: 1NSE):

X-ray crystallography of bovine eNOS complexed with SEITU reveals that the S-ethyl group makes van der Waals contacts with hydrophobic residues (such as Val, Phe, or Trp depending on the isoform). This additional hydrophobic "anchor" explains why SEITU often exhibits higher potency (lower

Competitive Inhibition Pathway

SEITU is a reversible, competitive inhibitor. It does not permanently inactivate the enzyme (unlike suicide inhibitors) but raises the apparent

Figure 1: Competitive inhibition pathway. SEITU competes directly with L-Arginine for the NOS active site.[2] High concentrations of L-Arginine can reverse the EI complex formation.

Part 2: Quantitative Pharmacology

Potency and Selectivity Profile

SEITU is historically significant for its potency against iNOS (inducible NOS), often used in septic shock research. However, it is not perfectly selective and potently inhibits eNOS (endothelial NOS), leading to hemodynamic side effects.

Table 1: Comparative Inhibition Constants (Representative Values)

| Compound | Target Isoform | Potency ( | Relative Potency vs. L-NMMA |

| SEITU | iNOS (Murine) | ~0.01 - 0.02 µM | 10-20x More Potent |

| SEITU | eNOS (Bovine) | ~0.02 - 0.10 µM | 4-6x More Potent |

| SEITU | nNOS (Rat) | ~0.05 - 0.20 µM | Variable |

| L-NMMA | iNOS | ~0.3 - 0.5 µM | Reference |

| L-NAME | iNOS | ~5 - 10 µM | Significantly Less Potent |

Note: Values vary based on assay conditions (cell lysate vs. purified enzyme) and cofactor concentrations (BH4).

The "Arginine Paradox" & Reversal

A defining characteristic of SEITU pharmacology is its reversibility.

-

In Vitro: Adding excess L-arginine (e.g., 1-10 mM) to a SEITU-inhibited system restores NO production.

-

In Vivo: In rat models of septic shock, SEITU-induced hypertension can be rapidly normalized by L-arginine infusion, confirming the competitive mechanism at the vascular level.

Part 3: Experimental Protocols

Protocol A: Radiometric L-Citrulline Conversion Assay (Gold Standard)

This protocol measures the conversion of

Reagents Required:

-

Purified NOS enzyme (iNOS or eNOS).

-

L-[

] Arginine monohydrochloride. -

NADPH (Cofactor).

-

Calmodulin/CaCl2 (for eNOS/nNOS).

-

Dowex 50W-X8 cation exchange resin (Na+ form).

-

SEITU (dissolved in dH2O or saline).

Workflow:

-

Equilibration: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 10 µg/mL Calmodulin).

-

Inhibitor Pre-incubation: Incubate NOS enzyme with varying concentrations of SEITU (

M to -

Substrate Addition: Initiate reaction by adding a mix of "Cold" L-Arginine (10 µM) and "Hot"

-L-Arginine (approx. 100 nM) + NADPH (1 mM). -

Reaction: Incubate for 10–15 minutes at 37°C.

-

Termination: Stop reaction with ice-cold Stop Buffer (20 mM HEPES, 2 mM EDTA).

-

Separation: Pass the mixture through Dowex 50W-X8 resin columns.

-

Quantification: Add liquid scintillant to the flow-through and count via Liquid Scintillation Counter (LSC).

Self-Validating Control:

-

Background: Run a sample with L-NAME (1 mM) or without NADPH. Counts should be near zero.

-